molecular formula C15H30O B14651975 Pentadec-3-EN-1-OL CAS No. 51494-30-5

Pentadec-3-EN-1-OL

Cat. No.: B14651975
CAS No.: 51494-30-5
M. Wt: 226.40 g/mol
InChI Key: SFJYVUZRJYJXPA-UHFFFAOYSA-N
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Description

Pentadec-3-EN-1-OL is a hypothetical 15-carbon unsaturated alcohol with a double bond at position 3 and a hydroxyl group at position 1.

Properties

CAS No.

51494-30-5

Molecular Formula

C15H30O

Molecular Weight

226.40 g/mol

IUPAC Name

pentadec-3-en-1-ol

InChI

InChI=1S/C15H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h12-13,16H,2-11,14-15H2,1H3

InChI Key

SFJYVUZRJYJXPA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC=CCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentadec-3-EN-1-OL can be synthesized through several methods. One common approach involves the hydroboration-oxidation of pentadec-3-ene. This process includes the addition of borane (BH3) to the double bond, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction conditions typically involve moderate temperatures and controlled addition of reagents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, this compound can be produced through catalytic hydrogenation of pentadec-3-yn-1-ol. This method involves the use of a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The process is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Pentadec-3-EN-1-OL undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pentadec-3-enoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to pentadec-3-ene using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts.

Major Products

    Oxidation: Pentadec-3-enoic acid.

    Reduction: Pentadec-3-ene.

    Substitution: Various substituted pentadec-3-ene derivatives.

Scientific Research Applications

Pentadec-3-EN-1-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of Pentadec-3-EN-1-OL involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It may also interact with specific enzymes, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but its effects on microbial cell membranes are well-documented.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Pentadec-3-EN-1-OL to three structurally relevant compounds from the evidence, focusing on molecular characteristics, applications, and safety:

Table 1: Key Properties of Related Compounds

Compound Molecular Formula Molecular Weight Functional Groups Key Applications Safety Considerations Source
(±)-1-Penten-3-ol C₅H₁₀O 86.13 Allylic alcohol Flavoring agents, fragrances Flammable; skin irritant
1-Octen-3-ol C₈H₁₆O 128.21 Allylic alcohol Food flavoring (mushroom aroma) Requires ventilation
5-Pentadecylbenzene-1,3-diol C₂₁H₃₆O₂ 320.51 Aromatic diol Surfactants, polymer stabilizers Handle with protective gear
This compound C₁₅H₂₈O ~224.38* Allylic alcohol Hypothetical: surfactants, fragrances Likely similar to long-chain alcohols N/A

* Estimated based on molecular structure.

Structural and Functional Differences

  • Chain Length: (±)-1-Penten-3-ol (C₅) and 1-Octen-3-ol (C₈) are short-chain allylic alcohols, while this compound (C₁₅) and 5-Pentadecylbenzene-1,3-diol (C₂₁) have longer hydrophobic chains.
  • Functional Groups: Allylic alcohols (±)-1-Penten-3-ol and 1-Octen-3-ol are unsaturated alcohols with reactivity at the hydroxyl and double bond sites, making them useful in oxidation reactions or as flavor precursors. In contrast, 5-Pentadecylbenzene-1,3-diol combines phenolic hydroxyl groups with a long alkyl chain, favoring applications in surfactants . this compound’s allylic alcohol structure may confer intermediate properties between these groups.

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